

Fmoc-beta-alaninol: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Fmoc-beta-alaninol*

Cat. No.: *B131754*

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An in-depth examination of the chemical properties, structure, and applications of **Fmoc-beta-alaninol**, a key building block in modern peptide synthesis and drug discovery.

Core Chemical Properties and Structure

Fmoc-beta-alaninol, also known as Fmoc-3-aminopropanol or Fmoc- β -Ala-ol, is a derivative of the non-proteinogenic amino acid β -alanine.^[1] The molecule features a primary alcohol functional group and a β -amino group protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is crucial for its application in solid-phase peptide synthesis (SPPS), as it allows for the stepwise and controlled assembly of peptide chains.^{[2][3]}

The Fmoc group is notably stable under acidic conditions but can be readily removed with mild bases, such as piperidine, through a β -elimination mechanism.^[4] This orthogonality with acid-labile side-chain protecting groups is a cornerstone of the widely used Fmoc-based SPPS strategy.^[4]

Quantitative Chemical Data

Property	Value	Source(s)
CAS Number	157887-82-6	[2][5]
Molecular Formula	C ₁₈ H ₁₉ NO ₃	[1][2][5]
Molecular Weight	297.35 g/mol	[5]
Appearance	White to off-white powder/solid	[5]
Melting Point	124-126 °C	[5]
Boiling Point	518.9 ± 33.0 °C (Predicted)	[5]
Density	1.212 ± 0.06 g/cm ³ (Predicted)	[5]
Solubility	Slightly soluble in Chloroform and DMSO	[5]
Storage Temperature	2-8°C	[5]

Chemical Structure

The structure of **Fmoc-beta-alaninol** consists of three key components:

- **The Fluorenylmethoxycarbonyl (Fmoc) Group:** This large, aromatic protecting group is attached to the nitrogen atom of the amino group. Its primary function is to prevent unintended reactions at the N-terminus during peptide synthesis.
- **The Beta-Alanine Backbone:** Unlike alpha-amino acids, where the amino group is attached to the alpha-carbon, in beta-alanine and its derivatives, the amino group is attached to the beta-carbon. This results in a more flexible peptide backbone when incorporated.
- **The Hydroxyl Group:** The presence of a primary alcohol (-OH) at the end of the propyl chain, instead of a carboxylic acid, distinguishes it from Fmoc-beta-alanine. This hydroxyl group can be a site for further chemical modifications or can influence the overall properties of the resulting peptide.

Experimental Protocols

While specific, detailed protocols for the synthesis of **Fmoc-beta-alaninol** are not abundantly available in the provided search results, a general procedure can be inferred from the standard methods for Fmoc protection of amines. The synthesis would involve the reaction of 3-amino-1-propanol with an Fmoc-donating reagent.

Synthesis of Fmoc-beta-alaninol from 3-Amino-1-propanol

This protocol is based on the general principles of Schotten-Baumann conditions for Fmoc protection.^[6]

Materials:

- 3-Amino-1-propanol
- 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)^[6]
- Sodium bicarbonate (NaHCO_3) or another suitable base
- Dioxane and Water (or another suitable solvent system)
- Diethyl ether or Ethyl acetate for extraction
- Hydrochloric acid (HCl) for acidification
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4) for drying

Procedure:

- Dissolve 3-amino-1-propanol in an aqueous solution of sodium bicarbonate.
- In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu in dioxane.
- Cool the amine solution in an ice bath and slowly add the Fmoc-reagent solution dropwise with vigorous stirring.

- Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Dilute the reaction mixture with water and extract with an organic solvent like diethyl ether or ethyl acetate to remove impurities.
- Acidify the aqueous layer with dilute HCl to a slightly acidic pH.
- Extract the product into an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sulfate, and evaporate the solvent under reduced pressure to yield the crude product.
- Purify the crude **Fmoc-beta-alaninol** by recrystallization or column chromatography.

Note: The use of Fmoc-OSu can sometimes lead to the formation of Fmoc- β -alanine as a byproduct through a Lossen-type rearrangement.^{[7][8][9]} Careful control of reaction conditions and stoichiometry is crucial to minimize this side reaction.^[6]

Applications in Research and Drug Development

Fmoc-beta-alaninol is a valuable building block in the synthesis of peptides and peptidomimetics.^[1] Its incorporation can introduce unique structural and functional properties into the resulting molecules.

- **Peptide Synthesis:** As an Fmoc-protected amino alcohol, it is used in SPPS to introduce a hydroxypropyl functionality at a specific position in a peptide sequence. This can be used to create modified peptides with altered solubility, stability, or binding characteristics.^{[2][3]}
- **Drug Discovery:** The introduction of non-standard amino acids like β -alanine derivatives is a common strategy in medicinal chemistry to develop peptide-based therapeutics with improved pharmacokinetic profiles, such as enhanced resistance to enzymatic degradation.^[2]
- **Bioconjugation:** The terminal hydroxyl group of **Fmoc-beta-alaninol** can serve as a handle for the attachment of other molecules, such as fluorescent dyes, imaging agents, or drug payloads.^{[2][3]}

Workflow for Incorporation in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for incorporating an **Fmoc-beta-alaninol** residue into a growing peptide chain during SPPS.



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Workflow for incorporating **Fmoc-beta-alaninol** in SPPS.

This workflow highlights the key steps in a single cycle of peptide elongation using **Fmoc-beta-alaninol**. The process begins with a resin-bound peptide chain that has a free amino group. The **Fmoc-beta-alaninol** is then activated and coupled to this free amine. Subsequent washing, optional capping of unreacted sites, and finally, the removal of the Fmoc group from the newly added residue prepares the peptide chain for the next coupling cycle.

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